Ufenamate
Overview
Description
Ufenamate is a lipophilic drug whose characteristics and interactions with various substances have been studied extensively. It's known for its penetration abilities into the skin when mixed with certain oily vehicles, indicating its significant solubility and interaction potential with biological membranes.
Synthesis Analysis
The synthesis of compounds related to Ufenamate can involve multi-component reactions, such as the Ugi reaction, which allows for the creation of complex molecules. For instance, the Ugi four-component reaction has been used to synthesize carfentanil amide opioids, which, like Ufenamate, involve complex organic structures and can interact with biological receptors (A. Váradi et al., 2015).
Molecular Structure Analysis
The molecular structure of Ufenamate and related compounds often involves intricate arrangements of atoms that facilitate their biological activity. For instance, metal complexes with mefenamato ligand have been synthesized and characterized, revealing unique structural features that could influence their interaction with biological systems (Michał Gacki et al., 2020).
Chemical Reactions and Properties
Ufenamate's chemical properties, such as its ability to penetrate skin layers, can be influenced by the characteristics of the vehicles it is mixed with. Studies have shown that its skin penetration varies with the type of vehicle, affecting its delivery and efficacy (Hayato Iino et al., 2017).
Physical Properties Analysis
The physical properties of Ufenamate, including its solubility and interaction with other substances, are crucial for its application in various fields. Its penetration ability into the skin, influenced by different vehicles, highlights its physical interaction capabilities, which are essential for its effectiveness (Hayato Iino et al., 2015).
Chemical Properties Analysis
The chemical interactions of Ufenamate, especially its binding and inhibition capabilities, are significant for its function. Its binding to proteins and potential to inhibit certain biological processes are areas of interest in understanding its broader applications and effects (J. Cousin & R. Motais, 1982).
Scientific Research Applications
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Application in Dermatology
- Summary of Application : Ufenamate is used in dermatology for treating skin diseases such as acute and chronic eczema, contact dermatitis, diaper dermatitis, miliaria, and atopic dermatitis .
- Methods of Application : Ufenamate is applied to the skin using different vehicles like liquid paraffin (LP) or purified water containing polysorbate 80 at a dose of 2 μL/cm² .
- Results : The study found that Ufenamate penetration into intact and stripped skin using a water vehicle was respectively 5 and 10 times higher than that using LP .
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Application in Pharmacology
- Summary of Application : Ufenamate is studied for its skin penetration characteristics when mixed with different oily vehicles .
- Methods of Application : Ufenamate was mixed in each vehicle at 5% and applied at a rate of 2 mg/cm² to intact, stripped, and delipidized Yucatan micropig skin .
- Results : The skin penetration amounts of Ufenamate from liquid oils were significantly higher than those from white petrolatum (WP). The amounts of Ufenamate were in the order WP<LP≤ICS<IPM, which was the same as that of the vehicle viscosities .
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Application in Medicine
- Summary of Application : Topical application of butyl flufenamate ointment on the skin can promote healing of cranial defects in mice .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The study showed that topical application of butyl flufenamate ointment accelerated the healing of cranial defects in mice .
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Application in Market Research
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Application in Biomedical Research
- Summary of Application : Butyl flufenamate ointment has been found to promote cranial defect healing in mice by inducing BMP2 secretion in skin mesenchymal stem cells .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The study found that application of butyl flufenamate ointment on the surface of the skin accelerated the healing of cranial defects in mice .
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Application in Skin Penetration Studies
- Summary of Application : Ufenamate has been studied for its skin penetration characteristics when applied to intact, stripped, or delipidized skin using different vehicles .
- Methods of Application : Ufenamate was applied to the skin using liquid paraffin (LP) or purified water containing polysorbate 80 at a dose of 2 μL/cm² .
- Results : The study found that Ufenamate penetration into intact and stripped skin using a water vehicle was respectively 5 and 10 times higher than that using LP .
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Application in Oily Vehicle Studies
- Summary of Application : The skin penetration amounts of Ufenamate from different oily vehicles were compared .
- Methods of Application : Ufenamate was mixed in each vehicle at 5% and applied at a rate of 2 mg/cm² to intact, stripped, and delipidized Yucatan micropig skin .
- Results : The skin penetration amounts of Ufenamate from liquid oils were significantly higher than those from white petrolatum (WP). The amounts of Ufenamate were in the order WP<LP≤ICS<IPM, which was the same as that of the vehicle viscosities .
Safety And Hazards
Future Directions
The market for Ufenamate is expected to witness significant growth in the coming years. The increasing prevalence of osteoarthritis, coupled with the rising geriatric population, is driving the demand for effective pain management medications like Ufenamate . Additionally, advancements in drug delivery systems are also playing a significant role in driving the growth of the Ufenamate market .
properties
IUPAC Name |
butyl 2-[3-(trifluoromethyl)anilino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-2-3-11-24-17(23)15-9-4-5-10-16(15)22-14-8-6-7-13(12-14)18(19,20)21/h4-10,12,22H,2-3,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLSRXWHEBFHNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30867269 | |
Record name | Butyl flufenamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30867269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ufenamate | |
CAS RN |
67330-25-0 | |
Record name | Ufenamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67330-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ufenamate [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067330250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl flufenamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30867269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | butyl 2-{[3-(trifluoromethyl)phenyl]amino}benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.465 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | UFENAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z7O7C1SLZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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